molecular formula C10H12N2O3 B15379686 n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide CAS No. 6635-93-4

n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide

Cat. No.: B15379686
CAS No.: 6635-93-4
M. Wt: 208.21 g/mol
InChI Key: BYFQNXWAYIKVPU-UHFFFAOYSA-N
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Description

n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide is a pyridine-derived acetamide compound characterized by a dual acetyl substitution on a 4-methylpyridin-3-yl moiety, where the pyridine ring is oxidized at the N1 position to form an N-oxide.

Properties

CAS No.

6635-93-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-acetyl-N-(4-methyl-1-oxidopyridin-1-ium-3-yl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-7-4-5-11(15)6-10(7)12(8(2)13)9(3)14/h4-6H,1-3H3

InChI Key

BYFQNXWAYIKVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])N(C(=O)C)C(=O)C

Origin of Product

United States

Biological Activity

n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide, with the chemical formula C10H12N2O3 and CAS number 6635-93-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Melting PointNot specified

The compound is theorized to interact with various biological pathways, particularly in the context of neuroinflammatory diseases. Research indicates that it may inhibit isoprenoid biosynthetic pathways, which are crucial in regulating inflammation and various neurochemical processes. This inhibition can lead to reduced levels of key inflammatory mediators such as pyrophosphate, thereby ameliorating conditions associated with neuroinflammation .

Therapeutic Applications

  • Neuroinflammatory Disorders : The compound has shown potential in treating diseases characterized by neuroinflammation, such as Alzheimer's disease and schizophrenia. By targeting the isoprenoid pathway, it may help in reducing inflammation without the side effects commonly associated with conventional treatments .
  • Inflammatory Diseases : In a study involving N-substituted acetamide derivatives, compounds similar to this compound exhibited significant antagonistic activity against P2Y14 receptors, which are implicated in various inflammatory diseases .

Study on Neuroinflammatory Effects

A patent described methods for treating neuroinflammatory diseases using compounds that inhibit the production of pyrophosphate. The research highlighted that these compounds could effectively lower inflammation markers and improve patient outcomes in conditions such as irritable bowel syndrome and anxiety disorders .

P2Y14 Receptor Antagonism

A related study synthesized a series of N-substituted acetamide derivatives that demonstrated strong binding affinity to P2Y14 receptors. The most potent derivative showed an IC50 value of 0.6 nM and was effective in reducing inflammatory responses in models of acute gouty arthritis . This suggests that this compound could have similar therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure distinguishes it from related pyridine acetamides through its N-oxide group and dual acetyl substituents . Key comparisons include:

Compound Name Pyridine Substituents Additional Features Molecular Formula Reference
n-Acetyl-n-(4-methyl-1-oxidopyridin-3-yl)acetamide 4-methyl, 1-oxide Dual acetyl groups C₁₀H₁₂N₂O₃ -
N-(3-hydroxypyridin-4-yl)acetamide 3-hydroxy Single acetyl group C₇H₈N₂O₂
N-(3-hydroxy-2-iodopyridin-4-yl)acetamide 3-hydroxy, 2-iodo Halogen substitution C₇H₇IN₂O₂
N-(4-(pyridin-3-yl)phenyl)acetamide Phenyl-pyridine hybrid Aromatic linkage C₁₃H₁₂N₂O
N-acetyl-N-(2,4-dicyano-9,10-dihydrophenanthren-3-yl)acetamide Dihydrophenanthrene core Cyano groups, fused rings C₂₄H₁₈N₄O₂
  • N-Oxide vs.
  • Dual Acetylation: Unlike mono-acetylated analogs (e.g., ), the dual acetyl groups may sterically hinder interactions or alter metabolic stability.
  • Hybrid Structures : Compounds like feature extended aromatic systems (phenyl-pyridine), which could enhance π-π stacking interactions, unlike the oxidized pyridine core of the target compound.

Spectroscopic Properties

Comparative NMR data highlight electronic effects of substituents:

Compound (Reference) ¹H-NMR δ (ppm) Key Signals ¹³C-NMR δ (ppm) Key Signals
Target Compound (Inferred) ~2.3–2.5 (acetyl CH₃), ~3.1–3.3 (pyridine CH₃) ~170–175 (C=O), ~120–130 (pyridine C)
Compound 11 2.88 (dihydrophenanthrene CH₂), 3.72 (CH₃O) 116.7 (CN), 160.5 (Ar-C)
Compound 12 2.87 (dihydrophenanthrene CH₂), 5.90 (CH₂O) 116.7 (CN), 151.9 (Ar-C)
  • N-Oxide Influence: The target compound’s N-oxide is expected to deshield adjacent protons (e.g., 4-methyl group), leading to upfield/downfield shifts compared to non-oxidized pyridines .
  • Cyano Groups: Compounds 11 and 12 exhibit distinct ¹³C-NMR signals for cyano groups (~116 ppm), absent in the target compound.

Physicochemical Properties

  • Solubility: The N-oxide group likely improves aqueous solubility over non-polar analogs like (phenyl-pyridine hybrid). However, methyl substituents may counterbalance this by increasing lipophilicity.
  • Thermal Stability: Fused-ring systems (e.g., dihydrophenanthrene in ) typically exhibit higher melting points than monocyclic pyridines due to increased rigidity.

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